molecular formula C12H23ClN2O B1450977 N-Cyclohexyl-4-piperidinecarboxamide hydrochloride CAS No. 63214-55-1

N-Cyclohexyl-4-piperidinecarboxamide hydrochloride

Cat. No. B1450977
Key on ui cas rn: 63214-55-1
M. Wt: 246.78 g/mol
InChI Key: NFEWOIKMJZYUTQ-UHFFFAOYSA-N
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Patent
US09428456B2

Procedure details

A solution of 4-cyclohexylcarbamoyl-piperidine-1-carboxylic acid tert-butyl ester (21.11 g, 68 mmol) in dioxane (250 mL) is treated with a 4M HCl solution in dioxane (51 ml, 204 mmol) at 0° C. for 1 h. The reaction mixture is stirred at 50° C. for 4 h. The resulting suspension is cooled down to RT and the product filtered, washed with cold dioxane (50 mL) and dried under HV. The subtitle compound (16.64 g, 99%) is obtained as a white powder; LC-MS A: tR=0.46 min; [M+H]+=211.20.
Quantity
21.11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
51 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C(OC([N:8]1[CH2:13][CH2:12][CH:11]([C:14](=[O:22])[NH:15][CH:16]2[CH2:21][CH2:20][CH2:19][CH2:18][CH2:17]2)[CH2:10][CH2:9]1)=O)(C)(C)C.[ClH:23]>O1CCOCC1>[ClH:23].[CH:16]1([NH:15][C:14]([CH:11]2[CH2:10][CH2:9][NH:8][CH2:13][CH2:12]2)=[O:22])[CH2:17][CH2:18][CH2:19][CH2:20][CH2:21]1 |f:3.4|

Inputs

Step One
Name
Quantity
21.11 g
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)C(NC1CCCCC1)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
250 mL
Type
solvent
Smiles
O1CCOCC1
Name
Quantity
51 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
50 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 50° C. for 4 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting suspension is cooled down to RT
FILTRATION
Type
FILTRATION
Details
the product filtered
WASH
Type
WASH
Details
washed with cold dioxane (50 mL)
CUSTOM
Type
CUSTOM
Details
dried under HV

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
Cl.C1(CCCCC1)NC(=O)C1CCNCC1
Measurements
Type Value Analysis
AMOUNT: MASS 16.64 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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